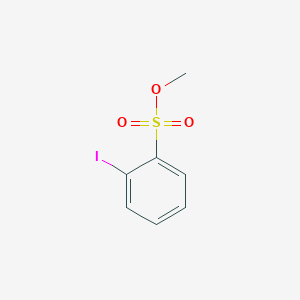

Methyl 2-iodobenzenesulfonate

Description

Context within Aromatic Sulfonate Chemistry

Aromatic sulfonates are a class of organic compounds characterized by a sulfonate group (-SO₃R) attached to an aromatic ring. They are widely utilized in various chemical applications, from detergents to catalysts. Methyl 2-iodobenzenesulfonate, as a member of this family, possesses the characteristic properties of an aryl sulfonate ester. The sulfonate group is a good leaving group, which can be advantageous in certain nucleophilic substitution reactions.

The synthesis of this compound can be achieved through several routes, including the direct esterification of 2-iodobenzenesulfonic acid with methanol (B129727), often catalyzed by a strong acid like sulfuric acid. vulcanchem.com An alternative method involves the alkylation of sodium 2-iodobenzenesulfonate with a methylating agent. vulcanchem.com The presence of the iodine atom ortho to the methyl sulfonate group introduces unique reactivity, setting it apart from simpler aromatic sulfonates. This specific substitution pattern is crucial for its role in hypervalent iodine chemistry.

Significance in the Field of Hypervalent Iodine Chemistry

Hypervalent iodine compounds are reagents that contain an iodine atom in a formal oxidation state higher than the -1 found in simple iodides. These compounds have become increasingly important in organic synthesis as they are often less toxic and more environmentally benign alternatives to heavy metal-based oxidants. beilstein-journals.orgnsf.gov this compound serves as a key precursor to hypervalent iodine(III) and iodine(V) species. vulcanchem.com

Oxidation of this compound, for example with dimethyldioxirane (B1199080) (DMDO), yields the corresponding hypervalent iodine(V) compound, methyl 2-iodoxybenzenesulfonate. arkat-usa.org This transformation is significant because the resulting iodylarene is a powerful oxidizing agent. arkat-usa.org These hypervalent derivatives of this compound have demonstrated efficacy in a range of oxidative transformations, including the oxidation of alcohols to ketones, secondary amines to imines, and sulfides to sulfoxides. vulcanchem.comarkat-usa.org

The ortho-sulfonate group plays a critical role in stabilizing the hypervalent iodine center, leading to the formation of pseudocyclic structures. This structural feature enhances the reactivity and selectivity of these reagents compared to their non-cyclic counterparts. arkat-usa.org The development of catalytic systems based on 2-iodoxybenzenesulfonic acid (IBS), which can be generated from precursors like this compound, has been a major advancement. beilstein-journals.orgnih.gov These catalytic systems, often using a co-oxidant like Oxone, are highly efficient for various oxidations. nih.govorgsyn.org

Evolution of Related Organoiodine Reagents in Synthesis

The field of synthetic organic chemistry has witnessed a significant evolution in the use of organoiodine reagents. Initially, many of these reagents were used in stoichiometric amounts, which resulted in the generation of significant amounts of iodoarene byproducts, a drawback in terms of atom economy. beilstein-journals.org Early examples of widely used hypervalent iodine reagents include 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), which are known for their mild and selective oxidation of alcohols. acs.orgnih.gov

To address the issue of waste generation, several strategies have been developed. One approach involves the use of polymer-supported reagents, which allows for easier separation and recycling of the iodoarene byproduct. beilstein-journals.org A more advanced and sustainable approach has been the development of catalytic systems where the active hypervalent iodine species is generated in situ from an iodoarene precursor in the presence of a terminal oxidant. nsf.govbenthamdirect.com This catalytic approach significantly improves the atom economy and reduces the environmental impact.

Furthermore, a third strategy has emerged that incorporates the iodoarene moiety into the final product through tandem reactions, such as subsequent nucleophilic additions or catalytic coupling reactions. beilstein-journals.org The development of reagents like this compound and its derivatives fits within this modern context of creating more efficient and sustainable synthetic methodologies. The continuous development of new organoiodine reagents and catalytic systems is a testament to the growing importance of hypervalent iodine chemistry in contemporary organic synthesis. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 850078-95-4 |

| Molecular Formula | C₇H₇IO₃S |

| Molecular Weight | 298.09 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 68-69 °C arkat-usa.org |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) vulcanchem.com |

Key Synthetic Transformations

| Reaction | Description |

| Esterification | Synthesis from 2-iodobenzenesulfonic acid and methanol. vulcanchem.com |

| Oxidation | Forms hypervalent iodine(V) species, methyl 2-iodoxybenzenesulfonate, using oxidants like DMDO. arkat-usa.org |

| Cyclization | Participates in cobalt-catalyzed cyclization reactions with aldehydes to form phthalide (B148349) derivatives. vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-iodobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO3S/c1-11-12(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKPMKHAXKTODG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Iodobenzenesulfonate and Precursory Structures

Synthesis of 2-Iodobenzenesulfonic Acid (Precursor to Hypervalent Iodine Reagents)

2-Iodobenzenesulfonic acid is a critical precursor in the synthesis of hypervalent iodine reagents, which are powerful oxidants in organic chemistry. core.ac.uk Its preparation can be achieved through several methods, including traditional routes and modern oxidation techniques.

Traditional Preparative Routes (e.g., Sandmeyer Reaction from Aminobenzenesulfonic Acids)

A well-established method for synthesizing 2-Iodobenzenesulfonic acid is the Sandmeyer reaction, which starts from 2-aminobenzenesulfonic acid. chemicalbook.comlscollege.ac.in This reaction is a versatile tool in aromatic chemistry for introducing a variety of substituents onto an aromatic ring. organic-chemistry.orgwikipedia.org The process involves the diazotization of the amino group on 2-aminobenzenesulfonic acid, followed by a substitution reaction with an iodide source. lscollege.ac.in

The synthesis begins with the diazotization of 2-aminobenzenesulfonic acid using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). mnstate.edutexiumchem.com This step converts the primary aromatic amine into a diazonium salt. The resulting diazonium salt is then treated with a solution of potassium iodide (KI), which displaces the diazonium group and introduces an iodine atom onto the benzene (B151609) ring, yielding 2-iodobenzenesulfonic acid. organic-chemistry.orgyoutube.com The reaction is often performed at controlled temperatures to ensure the stability of the diazonium intermediate and to minimize the formation of side products. mnstate.edutexiumchem.com

While the Sandmeyer reaction is a reliable method, it can sometimes be catalyzed by copper(I) salts to improve yields and reaction rates for certain substitutions, though the iodination step often proceeds without a catalyst. organic-chemistry.orgwikipedia.org

Oxidation of Sodium 2-iodobenzenesulfonate to Higher Oxidation States

Sodium 2-iodobenzenesulfonate can be oxidized to form hypervalent iodine compounds, which are highly reactive and useful in organic synthesis. beilstein-journals.orgresearchgate.net The oxidation state of the iodine atom can be selectively controlled by the choice of oxidant and reaction conditions. core.ac.ukbeilstein-journals.org

Oxidation to the iodine(V) state, yielding 2-iodoxybenzenesulfonic acid (IBS), can be achieved using strong oxidizing agents like Oxone® (2KHSO₅·KHSO₄·K₂SO₄) or sodium periodate (B1199274) (NaIO₄) in an aqueous solution. beilstein-journals.orgnih.gov For instance, the oxidation of sodium 2-iodobenzenesulfonate with Oxone® in water at elevated temperatures (around 70°C) results in a high conversion to the corresponding iodine(V) product. beilstein-journals.orgresearchgate.net Similarly, sodium periodate can effectively oxidize sodium 2-iodobenzenesulfonate to the iodine(V) state. beilstein-journals.org

Interestingly, the oxidation of the free acid form, 2-iodobenzenesulfonic acid, under acidic conditions with periodic acid (H₅IO₆) leads to the formation of the iodine(III) product, 2-iodosylbenzenesulfonic acid. beilstein-journals.orgnih.gov This compound exists as a heterocyclic structure. beilstein-journals.org This difference in reactivity highlights the influence of the reaction medium (neutral vs. acidic) on the final oxidation state of the iodine atom. beilstein-journals.orgresearchgate.net

Table 1: Oxidation of 2-Iodobenzenesulfonate Derivatives

| Starting Material | Oxidant | Reaction Conditions | Major Product | Iodine Oxidation State |

|---|---|---|---|---|

| Sodium 2-iodobenzenesulfonate | Oxone® | Water, 70°C | 2-Iodoxybenzenesulfonic acid (IBS) | +5 |

| Sodium 2-iodobenzenesulfonate | Sodium periodate | Water, 60°C | 2-Iodoxybenzenesulfonic acid (IBS) | +5 |

Esterification Strategies for Methyl 2-iodobenzenesulfonate

This compound is synthesized through the esterification of 2-iodobenzenesulfonic acid with methanol (B129727). This reaction typically requires an acid catalyst, such as sulfuric acid (H₂SO₄), to facilitate the nucleophilic substitution of the hydroxyl group of the sulfonic acid with a methoxy (B1213986) group from methanol. Alternatively, coupling agents can be employed to promote the reaction. Another synthetic route involves the reaction of sodium 2-iodobenzenesulfonate with methyl iodide, which results in the formation of this compound and sodium iodide.

Related Synthetic Pathways for Aryl Iodide Esters (e.g., Methyl 2-Iodobenzoate)

The synthesis of related aryl iodide esters, such as Methyl 2-Iodobenzoate (B1229623), provides insight into the broader methodologies for preparing this class of compounds.

Esterification of 2-Iodobenzoic Acid

Methyl 2-iodobenzoate is commonly prepared by the esterification of 2-iodobenzoic acid with methanol. chemicalbook.comsigmaaldrich.com This reaction is typically acid-catalyzed, with concentrated sulfuric acid being a common choice. chemicalbook.com The process involves heating the mixture of 2-iodobenzoic acid and methanol in the presence of the acid catalyst to drive the reaction towards the formation of the ester. chemicalbook.com The yield of this reaction can be very high, often reaching up to 99% after purification by methods such as silica (B1680970) gel column chromatography. chemicalbook.com An alternative method utilizes N-bromosuccinimide (NBS) as a catalyst for the esterification of 2-iodobenzoic acid with methanol at 70°C, resulting in a 55% yield. mdpi.com

Table 2: Synthesis of Methyl 2-iodobenzoate via Esterification

| Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|

| 2-Iodobenzoic acid | Methanol, Concentrated H₂SO₄ | 80°C, 2.5 hours | 99% chemicalbook.com |

Industrial Production Technologies (e.g., from Methyl Anthranilate)

On an industrial scale, Methyl 2-iodobenzoate can be produced from Methyl anthranilate. google.com This process is analogous to the Sandmeyer reaction. It involves a diazotization reaction of Methyl anthranilate with sodium nitrite and sulfuric acid, followed by a substitution reaction with a potassium iodide solution. google.com The resulting product is then purified through washing with sodium sulfite (B76179) and subsequent rectification to yield the final product. google.com This method leverages readily available industrial precursors for the efficient production of Methyl 2-iodobenzoate. seanraspet.org

Chemical Transformations and Derivatizations Involving Methyl 2 Iodobenzenesulfonate Analogues

Formation of Hypervalent Iodine(III) Species (e.g., 2-Iodosylbenzenesulfonic Acid)

The oxidation of 2-iodobenzenesulfonic acid and its derivatives can lead to the formation of stable hypervalent iodine(III) compounds. A key factor determining the oxidation product is the reaction's pH. Under acidic conditions, the oxidation of free 2-iodobenzenesulfonic acid yields the corresponding iodine(III) species, 2-iodosylbenzenesulfonic acid. nih.govbeilstein-journals.orgnih.govresearchgate.net

This transformation can be achieved using various oxidizing agents. For instance, the oxidation of 2-iodobenzenesulfonic acid, prepared via ion exchange from its sodium salt, with periodic acid (H₅IO₆) at elevated temperatures (60 °С) results in the formation of 2-iodosylbenzenesulfonic acid, which can be isolated in high yield (87%) by simple filtration. nih.gov This iodine(III) product exists as a cyclic tautomer, l-hydroxy-1H-1,2,3-benziodoxathiole 3,3-dioxide, a structure confirmed by single-crystal X-ray diffraction. researchgate.net

Interestingly, iodine(III) species can also be generated from iodine(V) precursors. The hydrolysis of methyl 2-iodoxybenzenesulfate, an iodine(V) compound, produces 2-Iodoxybenzenesulfonic acid (IBS) along with methanol (B129727). The highly reactive IBS then oxidizes the methanol in situ, leading to the formation of the iodine(III) heterocycle, 2-iodosylbenzenesulfonic acid, as the main product. nih.govresearchgate.netbeilstein-journals.org This demonstrates an important reductive pathway from an iodine(V) sulfonate ester to an iodine(III) acid.

| Precursor | Oxidizing Agent | Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| 2-Iodobenzenesulfonic Acid (free acid) | Periodic Acid (H₅IO₆) | 60 °C | 2-Iodosylbenzenesulfonic Acid | Selective formation of I(III) species under acidic conditions; product isolated in 87% yield. | nih.gov |

| Methyl 2-iodoxybenzenesulfate (I(V) species) | Hydrolysis (in situ generated Methanol) | In situ | 2-Iodosylbenzenesulfonic Acid | Product is formed via reduction of the initially formed IBS by methanol. | nih.govresearchgate.net |

Generation of Hypervalent Iodine(V) Species (e.g., Methyl 2-iodoxybenzenesulfate, 2-Iodoxybenzenesulfonic Acid (IBS))

The generation of hypervalent iodine(V) species from 2-iodobenzenesulfonate analogues provides access to some of the most powerful and catalytically active oxidants in organic chemistry. beilstein-journals.org Unlike the formation of iodine(III) compounds, the synthesis of iodine(V) derivatives, such as 2-Iodoxybenzenesulfonic acid (IBS), is typically achieved by oxidizing the corresponding sodium 2-iodobenzenesulfonate salt in a neutral aqueous solution. nih.govbeilstein-journals.orgnih.gov

Common oxidants for this transformation include Oxone (2KHSO₅·KHSO₄·K₂SO₄) and sodium periodate (B1199274) (NaIO₄). nih.govnih.gov The reaction of sodium 2-iodobenzenesulfonate with Oxone in water at 70 °C leads to high conversion to the iodine(V) product. beilstein-journals.org Similarly, heating with sodium periodate in water at 60 °C also selectively affords the iodine(V) species. nih.govbeilstein-journals.org

An analogue of specific interest, methyl 2-iodoxybenzenesulfate, was explored as a potential precursor to IBS. nih.govresearchgate.net The hydrolysis of this sulfonic ester was one of the first routes attempted for the preparation of IBS, highlighting the role of the methyl ester as a synthetic intermediate for these potent oxidants. nih.govresearchgate.netbeilstein-journals.org IBS and its derivatives are recognized for being much more active as catalysts for oxidation reactions than the well-known 2-iodoxybenzoic acid (IBX). nih.govorganic-chemistry.orgorganic-chemistry.org

In-Situ Generation Methods for Catalytic Systems

A major advancement in the application of hypervalent iodine(V) compounds is the development of catalytic systems that rely on their in-situ generation. This approach avoids the need to isolate the often unstable and highly reactive iodine(V) species. 2-Iodoxybenzenesulfonic acid (IBS) is an exemplary catalyst that is frequently generated in situ from stable precursors like sodium 2-iodobenzenesulfonate. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

These catalytic systems are highly efficient for a range of oxidations, most notably the conversion of primary and secondary alcohols to aldehydes, ketones, and carboxylic acids. researchgate.netacs.org The typical procedure involves using a catalytic amount of the precursor (e.g., sodium 2-iodobenzenesulfonate, 0.05–5 mol%) with a stoichiometric amount of a terminal oxidant, usually Oxone. nih.govresearchgate.netresearchgate.net These reactions are often performed under nonaqueous conditions in solvents such as nitromethane, acetonitrile (B52724), or ethyl acetate (B1210297), despite the low solubility of Oxone, which can be used as a powder. organic-chemistry.orgresearchgate.netacs.org The use of these catalytic systems represents a greener and more efficient alternative for alcohol oxidation. organic-chemistry.org

| Pre-catalyst | Terminal Oxidant | Catalyst Loading (mol%) | Solvent | Transformation | Reference |

|---|---|---|---|---|---|

| Sodium 2-iodobenzenesulfonate | Oxone | 0.05 - 5 | Nitromethane, Acetonitrile, Ethyl Acetate | Oxidation of primary/secondary alcohols to carbonyls | researchgate.netacs.org |

| 2-Iodobenzenesulfonic Acid | Oxone | 1 - 5 | Nonaqueous (e.g., Nitromethane) | Oxidation of alcohols to aldehydes, ketones, carboxylic acids | organic-chemistry.orgresearchgate.net |

| Potassium 2-iodo-5-methylbenzenesulfonate | Oxone | 1 | Not specified | Large-scale oxidation of 4-bromobenzyl alcohol | arkat-usa.org |

Isolation and Characterization of Oxidized Derivatives

Despite the utility of in-situ generation, the isolation and characterization of oxidized derivatives of 2-iodobenzenesulfonic acid have been crucial for understanding their structure and reactivity. The isolation of IBS, for example, is challenging due to its high solubility in water and its tendency to be reduced by polar organic solvents like methanol or acetonitrile. nih.govresearchgate.net

Nevertheless, selective preparation methods have allowed for the isolation of IBS as its sodium or potassium salt. nih.govnih.gov Single-crystal X-ray diffraction analysis of the potassium salt of IBS revealed a complex, polymeric structure. nih.govnih.govresearchgate.net This structural analysis provided key insights, showing that the compound consists of units of IBS as a potassium salt linked with a unit of 2-iodoxybenzenesulfonic acid through relatively strong I=O···I intermolecular interactions. nih.govresearchgate.net The I=O bond distances in the crystal structure are approximately 1.80 Å. researchgate.net

The iodine(III) derivative, 2-iodosylbenzenesulfonic acid, has also been isolated and characterized. It precipitates from the reaction mixture upon cooling and has been characterized by ¹H and ¹³C NMR spectroscopy, which confirms its structure. nih.govbeilstein-journals.org X-ray analysis established its cyclic structure, revealing an I–O bond length of 2.38 Å within the benziodoxathiole ring. beilstein-journals.org

| Compound | Characterization Method | Key Structural Feature | Finding | Reference |

|---|---|---|---|---|

| IBS (Potassium Salt) | Single-crystal X-ray diffraction | Polymeric Structure | Complex aggregate linked by I=O···I interactions. I=O bond distances are ~1.80 Å. | nih.govnih.govresearchgate.net |

| 2-Iodosylbenzenesulfonic Acid | Single-crystal X-ray diffraction | Cyclic Tautomer | Benziodoxathiole ring with an I-O bond length of 2.38 Å. | beilstein-journals.org |

| 2-Iodosylbenzenesulfonic Acid | ¹H and ¹³C NMR | Chemical Shifts | Characteristic ortho-proton signal at ~8.0 ppm and ipso C-I(III) carbon at 112.1 ppm. | beilstein-journals.org |

Structural Modifications and Functionalization of the Sulfonate Moiety

While most chemical transformations focus on the iodine center, the sulfonate moiety also plays a role in the chemistry of these compounds. The primary reaction involving this group is hydrolysis. As mentioned, the hydrolysis of the ester in methyl 2-iodoxybenzenesulfate was an early strategy to access 2-iodoxybenzenesulfonic acid (IBS). nih.govresearchgate.netbeilstein-journals.org This reaction cleaves the methyl group, converting the sulfonate ester into a sulfonic acid. This transformation is significant because the resulting sulfonic acid group is a strong electron-withdrawing group that enhances the oxidizing power of the iodine(V) center in IBS. core.ac.uk

Beyond simple hydrolysis, research has also explored modifications to the aryl backbone, which indirectly influences the properties of the sulfonate group and the iodine center. For example, introducing electron-donating groups onto the benzene (B151609) ring, as seen in 5-Me-IBX, can enhance catalytic performance. organic-chemistry.org Similarly, using precursors like 2-tert-butylsulfonyl-iodobenzene, where the sulfonate is replaced by a sulfone, also leads to active iodine(V) catalysts for aerobic oxidation. rsc.org While direct, varied functionalization of the methyl sulfonate group itself is not widely reported, its conversion to the sulfonic acid is a critical step in creating the highly active IBS catalyst.

Advanced Applications of Methyl 2 Iodobenzenesulfonate Derivatives in Contemporary Organic Synthesis

Catalytic Oxidation Reactions Mediated by Hypervalent Iodine Species

The true synthetic utility of methyl 2-iodobenzenesulfonate is realized upon its oxidation to a hypervalent iodine(V) species, specifically a derivative of 2-iodoxybenzenesulfonic acid (IBS). arkat-usa.orgishihara-lab.net This active catalyst, often generated in situ using a terminal oxidant like Oxone (potassium peroxymonosulfate), is significantly more reactive than traditional reagents like 2-iodoxybenzoic acid (IBX). ishihara-lab.netbeilstein-journals.org The presence of the sulfonate group enhances the catalytic activity, enabling a broad range of oxidative reactions to proceed with high efficiency under mild, often non-aqueous, conditions. ishihara-lab.netresearchgate.net

Hypervalent iodine(V) catalysts derived from 2-iodobenzenesulfonic acid are exceptionally effective for the selective oxidation of alcohols. mdpi.com The reaction conditions can be tuned to yield different carbonyl compounds. Primary alcohols can be selectively oxidized to aldehydes or, under slightly harsher conditions, to carboxylic acids. ishihara-lab.netnsf.gov Secondary alcohols are efficiently converted to their corresponding ketones. arkat-usa.orgnsf.gov This catalytic system demonstrates broad substrate scope, including the oxidation of benzylic, allylic, propargylic, and aliphatic alcohols. nsf.govresearchgate.net

A key advantage of this methodology is its high chemoselectivity. For example, benzylic alcohols can be selectively oxidized in the presence of aliphatic alcohols, which remain untouched. nsf.gov The reactions are typically performed using a catalytic amount of the iodoarene precursor (such as sodium 2-iodobenzenesulfonate) with Oxone as the stoichiometric oxidant in solvents like acetonitrile (B52724) or nitromethane. ishihara-lab.netnsf.gov

Table 1: Oxidation of Various Alcohols Using 2-Iodobenzenesulfonate-Derived Catalysts

| Substrate Type | Catalyst System | Product | Reported Yield |

|---|---|---|---|

| Primary Benzylic Alcohols | IBS (catalytic) / Oxone | Aldehydes | 63-99% |

| Primary Aliphatic Alcohols | 2-Iodoxybenzoic acid (IBX) / Oxone | Carboxylic Acids | - |

| Secondary Benzylic Alcohols | IBS (catalytic) / Oxone | Ketones | up to 98% |

| Secondary Aliphatic Alcohols | IBS-derived solid-supported catalyst / Oxone | Ketones | up to 98% |

| 1,4- and 1,6-Diols | DIDA / Oxone | Lactones | - |

Data sourced from multiple studies on IBS and related hypervalent iodine-catalyzed oxidations. nsf.gov

The reactivity of hypervalent iodine reagents derived from the 2-iodobenzenesulfonate framework extends to orchestrating complex molecular transformations such as oxidative cleavage and rearrangements. sioc-journal.cn One notable application is the oxidative rearrangement of tertiary allylic alcohols into α,β-unsaturated ketones (enones). ishihara-lab.netnsf.gov This transformation is catalyzed by 2-iodoxybenzenesulfonic acid (IBS) generated in situ from its precursor with Oxone. ishihara-lab.net

Furthermore, related hypervalent iodine catalysts have been shown to effect the oxidative cleavage of olefins. For instance, using 3,4,5,6-tetramethyl-2-iodobenzoic acid as a catalyst with Oxone, various olefins can be cleaved to produce the corresponding ketones or carboxylic acids. organic-chemistry.org The mechanism is believed to involve dihydroxylation of the double bond, followed by oxidative cleavage by the hypervalent iodine species. organic-chemistry.org These reactions highlight the ability of these reagents to not only functionalize but also strategically break and rearrange carbon skeletons. sioc-journal.cn

Direct functionalization of unactivated C-H bonds is a significant goal in organic synthesis, and hypervalent iodine catalysts derived from 2-iodobenzenesulfonic acid have emerged as powerful tools for this purpose. beilstein-journals.orgrsc.orgscience.gov These catalysts can mediate the selective oxidation of benzylic C-H bonds directly to the corresponding carbonyl groups using Oxone as the terminal oxidant. nsf.gov This method provides a direct route to ketones and aldehydes from simple hydrocarbon precursors, tolerating a variety of other functional groups. researchgate.net

The catalytic activity of IBS has also been demonstrated in the more challenging oxidation of non-activated alkane C-H bonds, showcasing the high reactivity of these species. beilstein-journals.org The proposed mechanism for benzylic oxidation involves a hydrogen atom abstraction by the I=O bond, followed by a single-electron transfer (SET) process to generate a carbocation intermediate, which then collapses to the carbonyl product. nsf.gov This capability allows for the conversion of simple, abundant starting materials into more complex and valuable products in a single step.

Hypervalent iodine reagents derived from substituted 2-iodobenzenesulfonic acids enable the site-selective oxygenation and dearomatization of phenolic substrates, providing access to valuable synthetic intermediates. beilstein-journals.orgarkat-usa.org For example, the IBS-catalyzed oxidation of phenols using Oxone can selectively produce ortho-quinones. beilstein-journals.orgresearchgate.net

Furthermore, by modifying the catalyst structure, the reaction outcome can be controlled. Ishihara and coworkers demonstrated that using catalysts like 5-methyl-2-iodobenzenesulfonic acid allows for the site-selective hydroxylative dearomatization of 2-substituted phenols. arkat-usa.org Depending on the substrate, this reaction can yield either 1,2-quinols or undergo a subsequent [4+2] cyclodimerization. arkat-usa.org This level of control over the dearomatization of aromatic systems is crucial for the synthesis of complex natural products and other biologically active molecules.

The catalytic system involving sodium 2-iodobenzenesulfonate and Oxone has proven particularly effective for the oxidation of challenging substrates, such as fluoroalkyl-substituted methanols. nsf.govresearchgate.net These substrates are often resistant to oxidation by other common reagents. nsf.govacs.org Research by Konno and coworkers showed that various fluoroalkyl-substituted methanol (B129727) derivatives can be oxidized to the corresponding ketones in good to excellent yields (47-99%) using catalytic amounts (5-10 mol%) of sodium 2-iodobenzenesulfonate in acetonitrile or nitromethane. nsf.govresearchgate.net

The efficiency of this protocol was found to be comparable to that of the stoichiometric Dess-Martin periodinane reagent for many substrates. nsf.govresearchgate.net Notably, other methods like pyridinium (B92312) dichromate (PDC) and Swern oxidation were ineffective for certain fluorinated allylic and propargylic alcohols, highlighting the superior reactivity and scope of the hypervalent iodine-based catalytic system. nsf.govresearchgate.net

Table 2: Oxidation of Fluoroalkyl-Substituted Methanols

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| Fluoroalkyl-substituted methanol derivatives | Sodium 2-iodobenzenesulfonate (5-10 mol%) / Oxone | Corresponding ketones | 47-99% |

| 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol | Sodium 2-iodobenzenesulfonate / Oxone | Corresponding hydrate (B1144303) (from ketone) | 49% |

| 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanol | Sodium 2-iodobenzenesulfonate / Oxone | Corresponding hydrate (from ketone) | 40% |

Data from studies on the oxidation of specific alcohol substrates. nsf.govresearchgate.net

Role in Complex Molecule Synthesis

The advanced applications of this compound derivatives are pivotal in the construction of complex molecules. The true value of these reagents lies in their ability to perform selective and high-yielding transformations that are essential steps in multi-step syntheses. A direct application is seen in cobalt-catalyzed cyclization reactions, where this compound reacts with aldehydes to form phthalide (B148349) derivatives. vulcanchem.com Phthalides are a class of lactones that constitute the core structural framework of many natural products, making this reaction a key step in their total synthesis. vulcanchem.com

More broadly, the catalytic reactions detailed in the preceding sections—such as the selective oxidation of primary and secondary alcohols, the functionalization of C-H bonds, and the dearomatization of phenols—are fundamental strategies in the architecting of complex molecular structures. The ability to introduce an oxygen atom or form a carbonyl group at a specific position with high selectivity and under mild conditions, without affecting other sensitive functional groups in the molecule, is a frequent challenge in the synthesis of pharmaceuticals and natural products. The hypervalent iodine catalysts derived from this compound provide reliable and powerful solutions to these challenges. mdpi.com

Precursor in Natural Product Semisynthesis

The strategic modification of readily available natural products, a field known as semisynthesis, offers an efficient pathway to complex and biologically active molecules. wikipedia.orgnih.gov Derivatives of this compound have emerged as valuable reagents in this endeavor, particularly in reactions involving selective oxygenation.

A notable application is in the synthesis of various icetexane diterpenoids. For instance, the semisynthesis of (+)-demethylsalvicanol from (+)-pisiferic acid utilizes potassium 5-methyl-2-iodobenzenesulfonate (a derivative of this compound) in the presence of Oxone®. This reagent system facilitates the ortho-selective oxygenation of a phenolic intermediate, which, after reduction, yields the target natural product. researchgate.net This method has also been applied to the synthesis of other complex natural products like (−)-barbatusol and (+)-rosmaridiphenol, showcasing the utility of these iodine-based reagents in achieving specific and often challenging transformations on intricate molecular scaffolds. researchgate.net

Utility in Multi-Step Organic Transformations

Multi-step organic synthesis involves a sequence of chemical reactions to construct a target molecule. savemyexams.comlibretexts.org this compound and its related compounds, particularly 2-iodoxybenzenesulfonic acid (IBS), which can be generated in situ, are highly effective in various transformations crucial for complex syntheses. organic-chemistry.org

One significant application is in the oxidation of alcohols to carbonyl compounds. For example, in cobalt-catalyzed reactions, this compound can participate in cyclization reactions with aldehydes to produce phthalide derivatives. vulcanchem.com These phthalides are important intermediates in the synthesis of various natural products. vulcanchem.com

The versatility of these reagents is also demonstrated in their ability to facilitate domino reactions, such as the oxidation of diols to lactones. nsf.gov These multi-step transformations, often occurring in a single pot, are a hallmark of modern synthetic efficiency and are enabled by the unique reactivity of hypervalent iodine compounds derived from precursors like this compound.

Contributions to Metal-Free Catalysis and Green Chemistry

The development of metal-free catalytic systems is a cornerstone of green chemistry, aiming to reduce reliance on toxic and expensive heavy metals. Hypervalent iodine compounds, including those derived from this compound, have become prominent in this area due to their low toxicity, stability, and environmentally benign characteristics. researchgate.net

Catalytic Systems with External Oxidants (e.g., Oxone)

A significant advancement in metal-free catalysis involves the use of catalytic amounts of iodoarenes with a stoichiometric terminal oxidant, most commonly Oxone® (potassium peroxomonosulfate). organic-chemistry.orgorgsyn.org The in-situ generation of the highly active catalyst, 2-iodoxybenzenesulfonic acid (IBS), from precursors like sodium 2-iodobenzenesulfonate and Oxone®, has proven to be a powerful system for a wide range of oxidations. organic-chemistry.orgresearchgate.net

This catalytic system is exceptionally effective for the oxidation of primary and secondary alcohols to aldehydes, carboxylic acids, and ketones with high efficiency and selectivity. organic-chemistry.org The reactivity of this system is often comparable to or even exceeds that of traditional, stoichiometric heavy-metal oxidants. nsf.gov The use of Oxone® as the terminal oxidant is particularly advantageous due to its safety, stability, and non-toxic nature. orgsyn.org

This methodology has been successfully applied in the synthesis of various compounds, including the oxidation of benzylic and alkane C-H bonds and the site-selective oxidation of phenols. nsf.gov The ability to use commercially available and less hazardous starting materials like 2-iodobenzoic acid, which is oxidized in situ to the active catalyst, further enhances the green credentials of this approach. organic-chemistry.org

Micellar Catalysis and Aqueous Reaction Environments

Micellar catalysis, which utilizes surfactants to create nanoreactors in water, represents a significant step towards sustainable organic synthesis by minimizing the use of volatile organic solvents. acsgcipr.orgsemanticscholar.org This technique can accelerate reaction rates and enhance selectivity due to the hydrophobic effect and the localized concentration of reactants within the micelles. semanticscholar.org

The combination of hypervalent iodine catalysis with micellar systems has been successfully demonstrated. For instance, the oxidation of primary and secondary alcohols using a catalytic amount of sodium 2-iodobenzenesulfonate (IBS) and Oxone® can be performed efficiently in water containing the surfactant cetyltrimethylammonium bromide (CTAB). nsf.gov This approach allows for the clean conversion of alcohols to the corresponding aldehydes and ketones in high yields. nsf.gov

The use of "designer" surfactants, such as TPGS-750-M, further expands the scope of micellar catalysis, enabling a wide variety of organic transformations to be carried out in water under mild conditions. acsgcipr.org These aqueous reaction environments not only reduce organic waste but can also lead to improved process performance and lower catalyst loadings. acsgcipr.org

Electrophilic Reactivity in Arylation and Related Processes

Hypervalent iodine reagents, often generated from precursors like this compound, are not only powerful oxidants but also act as electrophilic sources for arylation and other bond-forming reactions. nih.gov Their ability to participate in the formation of various carbon-heteroatom and carbon-carbon bonds under metal-free conditions makes them highly valuable in synthetic organic chemistry. researchgate.net

Involvement in C-C, C-N, C-O, C-S, and N-N Bond Formations

The electrophilic nature of hypervalent iodine compounds facilitates a diverse range of oxidative coupling reactions. researchgate.net These reagents can activate substrates to form electrophilic intermediates, which then undergo coupling with various nucleophiles.

C-C Bond Formation: Hypervalent iodine reagents are used in palladium-catalyzed C-H arylation and Heck-type coupling reactions, where they can serve as the arylating agent. nih.gov They can also be involved in the synthesis of complex structures through intramolecular cyclizations. orgsyn.org

C-O Bond Formation: A key application is the selective oxygenation of unactivated C(sp³)–H bonds, often directed by a chelating group, to form new C-O bonds. nih.gov

C-N Bond Formation: These reagents can mediate the formation of C-N bonds, for example, in the synthesis of chiral β-amino α-substituted tryptamines through a combination of organocatalysis and photoredox catalysis. cnrs.fr

C-S Bond Formation: Hypervalent iodine compounds are effective in mediating the formation of C-S bonds. They activate sulfur-containing species to form electrophilic cationic or radical intermediates that then participate in coupling reactions. researchgate.net

N-N Bond Formation: The scope of hypervalent iodine chemistry extends to the formation of N-N bonds, highlighting their versatility in constructing a wide array of chemical linkages. researchgate.net

The ability to forge these fundamental bonds under mild and often metal-free conditions underscores the significant contribution of hypervalent iodine chemistry to modern organic synthesis.

Potential in Cross-Coupling Type Reactions (as an electrophilic partner)

This compound and its derivatives are valuable electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The presence of the electron-withdrawing sulfonate group and the reactive carbon-iodine bond makes these compounds effective substrates in reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. rug.nlwikipedia.orgwikipedia.org

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that typically includes the oxidative addition of the aryl halide (in this case, a derivative of this compound) to a palladium(0) complex. nih.govnumberanalytics.com This is followed by transmetalation (in Suzuki and Sonogashira reactions) or migratory insertion (in Heck reactions), and culminates in reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nih.govnih.govwikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide. sigmaaldrich.comtcichemicals.com Derivatives of this compound can serve as the electrophilic component in these reactions. For instance, the coupling of an aryl iodide with an arylboronic acid is a well-established transformation. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst and a base. tcichemicals.com

A representative Suzuki-Miyaura coupling involving an aryl iodide is shown in the table below. While this example uses iodobenzene, the reactivity principles are applicable to sulfonate-containing analogues.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Feature | Description |

| Electrophile | Iodobenzene |

| Nucleophile | Arylboronic Acid |

| Catalyst | Palladium Source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) |

| Base | K₂CO₃, Cs₂CO₃, or others |

| Solvent | Toluene, Dioxane, Water |

This table illustrates a typical setup for a Suzuki-Miyaura reaction. The specific conditions can be optimized for substrates like this compound.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. numberanalytics.comwikipedia.org this compound derivatives can act as the electrophilic partner in this transformation. A closely related compound, methyl 2-iodobenzoate (B1229623), has been successfully used in the synthesis of precursors for pharmaceuticals, highlighting the utility of this class of reagents in Heck couplings. rug.nl For example, the reaction of methyl 2-iodobenzoate with an allylic alcohol, catalyzed by palladium acetate (B1210297) in the presence of a base like triethylamine, is a key step in certain synthetic routes. rug.nl

Below is a table summarizing typical conditions for a Heck reaction involving an aryl iodide.

Table 2: Typical Heck Reaction Conditions

| Feature | Description |

| Electrophile | Aryl Iodide (e.g., Iodobenzene, Methyl 2-iodobenzoate) |

| Nucleophile | Alkene (e.g., Methyl acrylate, Styrene) |

| Catalyst | Palladium(II) acetate, Pd/C |

| Base | Triethylamine, Sodium Carbonate |

| Solvent | Acetonitrile, N-Methylpyrrolidone |

This table provides a general overview of conditions for a Heck reaction, which can be adapted for sulfonate-containing electrophiles. rug.nlnih.gov

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.org Derivatives of this compound are suitable electrophiles for this reaction. The coupling of various aryl halides with terminal alkynes under Sonogashira conditions is a widely used synthetic strategy. mdpi.com

A general representation of the conditions for a Sonogashira coupling is provided in the table below.

Table 3: General Sonogashira Coupling Conditions

| Feature | Description |

| Electrophile | Aryl Iodide |

| Nucleophile | Terminal Alkyne (e.g., Phenylacetylene) |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |

| Co-catalyst | Copper(I) Iodide (CuI) |

| Base | Amine (e.g., Triethylamine, Diisopropylamine) |

| Solvent | Tetrahydrofuran, Dimethylformamide |

This table outlines the standard components for a Sonogashira coupling, applicable to electrophiles like this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgjk-sci.com This reaction has become a vital tool in medicinal chemistry and materials science. researchgate.net this compound derivatives can serve as the electrophilic partner in these C-N bond-forming reactions. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. jk-sci.com

The table below summarizes the key components of a Buchwald-Hartwig amination reaction.

Table 4: Key Components of Buchwald-Hartwig Amination

| Feature | Description |

| Electrophile | Aryl Halide or Sulfonate |

| Nucleophile | Primary or Secondary Amine |

| Catalyst | Palladium source with a phosphine ligand (e.g., BINAP, DPPF) |

| Base | Sodium tert-butoxide, LHMDS, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

This table illustrates the general requirements for a Buchwald-Hartwig amination, a reaction where derivatives of this compound can be employed. jk-sci.com

Mechanistic Investigations of Hypervalent Iodine Chemistry Derived from Methyl 2 Iodobenzenesulfonate Analogues

Elucidation of Reaction Pathways and Catalytic Cycles

The catalytic utility of hypervalent iodine compounds hinges on the efficient in situ regeneration of the active iodine(III) or iodine(V) species from the corresponding iodane (B103173) precursor. acs.orgresearchgate.net For analogues derived from methyl 2-iodobenzenesulfonate, the catalytic cycle is typically initiated by the oxidation of the parent iodoarene. rsc.org For instance, in the presence of an oxidant like Oxone®, sodium 2-iodobenzenesulfonate is converted to the highly active 2-iodoxybenzenesulfonic acid (IBS). researchgate.netnsf.gov This species is a more potent catalyst than its carboxylate counterpart, 2-iodoxybenzoic acid (IBX), due to the strong electron-withdrawing nature of the sulfonate group, which enhances the Lewis acidity of the iodine(V) center. nsf.gov

The general catalytic cycle involves the oxidation of the iodine(I) precatalyst to a hypervalent iodine(V) species. rsc.org This active oxidant then reacts with the substrate, for example, an alcohol, to form an intermediate which subsequently undergoes reductive elimination to yield the oxidized product (e.g., a ketone or aldehyde) and regenerates a lower oxidation state iodine species. mdpi.com This species is then re-oxidized by the terminal oxidant to complete the catalytic loop. acs.orgrsc.org In some proposed mechanisms, two potential pathways are considered: a radical pathway and a non-radical pathway. sci-hub.red

The development of electrochemical methods offers a sustainable alternative to chemical oxidants for regenerating the hypervalent iodine species, driving the iodine(I)/iodine(III) catalytic cycle with electricity and minimizing chemical waste. acs.org

Characterization of Active Intermediates

The identification and characterization of active intermediates are fundamental to understanding the reaction mechanism. In the chemistry of this compound analogues, hypervalent iodine(III) and iodine(V) species are the key active intermediates. nsf.gov The oxidation of sodium 2-iodobenzenesulfonate with oxidants like Oxone® or sodium periodate (B1199274) in water leads to the formation of 2-iodoxybenzenesulfonic acid (IBS), a powerful iodine(V) oxidant. researchgate.net The structure of related compounds, such as potassium 2-iodoxybenzenesulfonate, has been resolved by X-ray diffraction, revealing a polymeric network with significant intermolecular I=O···I interactions. researchgate.netvulcanchem.com

The nature of the intermediate can be influenced by the reaction conditions. For example, the oxidation of free 2-iodobenzenesulfonic acid under acidic conditions can yield an iodine(III) heterocycle, 2-iodosylbenzenesulfonic acid, whereas oxidation of sodium 2-iodobenzenesulfonate in a neutral aqueous solution produces iodine(V) species. researchgate.netresearchgate.net In some catalytic cycles, a μ-oxo-bridged bisiodine(III) derivative has been identified as a key intermediate formed upon oxidation of the iodoarene precatalyst. rsc.org Furthermore, transient iodanyl radicals, which are formally I(II) species, have been proposed as potential intermediates in certain hypervalent iodine reactions. researchgate.net

Studies on Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) has been proposed as a plausible mechanism in certain hypervalent iodine-mediated reactions. nsf.govarkat-usa.org For instance, in the oxidation of some substrates, a proposed mechanism involves an initial hydrogen atom abstraction by the I=O bond, which is then followed by a single-electron transfer from the resulting radical to the iodine center. nsf.govarkat-usa.orgresearchgate.net This generates a carbocation and a reduced iodine species. nsf.govarkat-usa.org

In other systems, such as the arylation of naphthoquinone using IBX, a proposed SET mechanism involves the formation of a phenyl radical which then attacks the naphthoquinone. mdpi.com The involvement of radical intermediates, which can be formed through SET processes, suggests that these pathways are important in understanding the reactivity of hypervalent iodine reagents. researchgate.net

Analysis of Ligand Exchange and Reductive Elimination Steps

Ligand exchange and reductive elimination are fundamental steps in many catalytic cycles involving hypervalent iodine compounds, drawing parallels to transition metal chemistry. nsf.govresearchgate.net Reductive elimination is the final step in many catalytic cycles, leading to the formation of the product and the reduced form of the catalyst. umb.edulibretexts.org For reductive elimination to occur, the two ligands to be eliminated must typically be in a cis-position relative to each other. libretexts.org

The rate of reductive elimination can be influenced by several factors. It is generally faster from five-coordinate complexes than from six-coordinate ones, suggesting that ligand dissociation may precede the elimination step in some cases. libretexts.org The process involves the metal center gaining electrons, so it is favored in complexes with more electron-poor metal centers. libretexts.org Conversely, more electron-rich ligands tend to react more rapidly in reductive elimination. libretexts.org The reverse process, oxidative addition, often proceeds through a nonpolar, three-center transition state, and by the principle of microscopic reversibility, reductive elimination is expected to follow a similar pathway in reverse. umb.edu

Influence of Electronic and Steric Factors on Reaction Selectivity

The selectivity of reactions involving hypervalent iodine reagents derived from this compound analogues is significantly influenced by both electronic and steric factors. wikipedia.org

Electronic Effects: The strong electron-withdrawing sulfonate group in 2-iodoxybenzenesulfonic acid (IBS) increases the Lewis acidity of the iodine(V) center, making it a more active catalyst compared to 2-iodoxybenzoic acid (IBX). nsf.gov This enhanced reactivity can influence the rate and selectivity of oxidations. In some reactions, electron-donating groups on the substrate can lead to better yields compared to electron-withdrawing groups, highlighting the role of substrate electronics. rsc.org Computational studies have shown that electronic factors may not always be the primary determinant of reaction selectivity, with steric effects sometimes playing a more dominant role. gatech.edu

Steric Effects: Steric hindrance can significantly impact reaction rates and selectivity by controlling access to the reactive site. wikipedia.orggatech.edu For example, the presence of bulky substituents near the reaction center can slow down a reaction. wikipedia.org In the design of catalysts, balancing steric and electronic effects is crucial. numberanalytics.com For instance, the use of bulky ligands can promote reductive elimination by easing steric strain in the starting complex. libretexts.org In the oxidation of phenols, the substitution pattern on the aromatic ring can direct the reaction towards the formation of different products, such as 1,2-quinones or cyclodimers, which is influenced by both steric and electronic properties of the substituents. rsc.orgnsf.gov

The following table summarizes the influence of electronic and steric factors on reaction outcomes:

| Factor | Influence on Reactivity and Selectivity | Example |

| Electronic | The electron-withdrawing sulfonate group in IBS enhances the catalytic activity. nsf.gov | Oxidation of alcohols with IBS is more efficient than with IBX. nsf.gov |

| Electron-donating groups on the substrate can increase reaction yields in some cases. rsc.org | Aromatic aldehydes with electron-donating groups show better yields in certain cyclizations. rsc.org | |

| Steric | Bulky groups can hinder the approach of reactants, affecting reaction rates and selectivity. wikipedia.org | The rate of solvolysis is significantly slower for neopentyl bromide compared to methyl bromide due to steric hindrance. wikipedia.org |

| Steric bulk can be used to control the regioselectivity of a reaction. wikipedia.org | Selective functionalization of the less sterically hindered hydroxyl group in a polyol. | |

| The interplay of steric effects can influence the formation of different products. nsf.gov | Substituted phenols can yield either 1,2-quinones or cyclodimers depending on the steric and electronic nature of the substituents. rsc.orgnsf.gov |

Computational and Theoretical Studies on Methyl 2 Iodobenzenesulfonate System

Quantum Chemical Calculations (e.g., DFT, Molecular Orbital Studies)

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost. nih.govbhu.ac.in For a molecule like Methyl 2-iodobenzenesulfonate, DFT calculations, often using a basis set such as 6-311G+(d,p), can be employed to determine its optimized molecular structure, including bond lengths and angles. nih.govbhu.ac.in

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that helps determine molecular reactivity and stability. scielo.org.mx A smaller energy gap generally implies higher reactivity. chemmethod.com For related organic molecules, these calculations have been used to determine properties like ionization potential, electron affinity, electronegativity, and chemical hardness. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. ijarset.com MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. bhu.ac.inijarset.com For this compound, the MEP would likely show a positive potential around the iodine atom (the σ-hole) and negative potentials around the oxygen atoms of the sulfonate group, indicating likely sites for intermolecular interactions.

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance for this compound |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides foundational data on bond lengths and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. |

| MEP Map | A visualization of the electrostatic potential on the molecular surface. | Identifies nucleophilic and electrophilic sites for reactions. |

Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating reaction pathways and understanding the energetic barriers involved. For reactions involving this compound, such as nucleophilic substitution at the methyl or sulfonyl group, or reactions involving the iodine center, DFT can be used to map the potential energy surface. nih.gov

This process involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. cas.cz The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. cas.cz

For example, in modeling a methyl transfer reaction from a sulfonium salt (an analogous system), computational studies have shown a complex reaction path with several pre-reaction complexes before the transition state is reached. cas.cz Similar modeling for this compound could reveal the detailed mechanism of its reactions, such as whether a substitution reaction proceeds through an SN2-like mechanism. Calculations can also assess the influence of solvent on the reaction profile, which can significantly alter activation energies. cas.cz

Analysis of Electronic Structure and Bonding in Hypervalent Iodine Compounds

This compound is a hypervalent iodine compound, a class of molecules where the iodine atom exceeds the standard octet of electrons in its valence shell. The bonding in such compounds is typically described by the 3-center-4-electron (3c-4e) bond model. scripps.edunih.gov In a T-shaped geometry common for Iodine(III) compounds, the iodine atom, one organic ligand (the 2-sulfonatophenyl group), and two lone pairs are proposed to lie in the equatorial plane, while the most electronegative ligands occupy the apical (or axial) positions.

The linear L-I-L bond is a hypervalent bond, which is longer and weaker than a typical covalent bond. nih.gov This bond is composed of a bonding, a non-bonding, and an anti-bonding molecular orbital, with the non-bonding orbital being primarily localized on the ligands. scripps.edu This electronic structure results in a positive charge accumulation on the central iodine atom and negative charges on the apical ligands, rendering the iodine atom highly electrophilic. scripps.edu This inherent polarity and the weakness of the hypervalent bonds are responsible for the high reactivity of these compounds as oxidizing agents and in group transfer reactions. nih.gov The stability and reactivity of hypervalent iodine compounds are highly dependent on the nature of the ligands in these apical positions.

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding)

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. nih.govlibretexts.org In this compound, the prominent iodine atom makes it a prime candidate for forming halogen bonds.

A halogen bond is an attractive, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring. wikipedia.orgmdpi.comnih.gov The σ-hole is a region of positive electrostatic potential located on the halogen atom opposite to the R-X covalent bond. nih.gov The strength of the halogen bond generally follows the trend I > Br > Cl > F, making iodine an excellent halogen bond donor. wikipedia.org

Computational methods, such as analyzing the molecular electrostatic potential and using gradient isosurfaces, can visualize and quantify these interactions. nih.gov In a condensed phase or in the presence of other molecules, this compound could engage in various non-covalent interactions. researchgate.net Besides halogen bonding via the iodine atom, C-H···O hydrogen bonds involving the sulfonate oxygens and C-H···π interactions with the benzene (B151609) ring are also possible. researchgate.net These interactions play a defining role in the crystal engineering of related compounds. wikipedia.org

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Halogen Bond | Iodine atom (σ-hole) | Lewis bases (e.g., O, N atoms) |

| Hydrogen Bond | C-H groups | Sulfonate oxygen atoms |

| π-π Stacking | Benzene ring | Another aromatic ring |

| C-H···π Interaction | C-H groups | Benzene ring |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational studies are invaluable for predicting the reactivity and selectivity of chemical reactions. For hypervalent iodine reagents, reactivity is often governed by the electronic and steric properties of the ligands attached to the iodine. diva-portal.org

In reactions involving unsymmetrical diaryliodonium salts, which are structurally related to hypervalent iodine compounds, the regioselectivity of aryl group transfer is influenced by both steric hindrance and electronic effects. diva-portal.org For example, the presence of an ortho-substituent on one of the aryl rings often directs the transfer of the other (less hindered) aryl group to the nucleophile. diva-portal.org This is known as the "ortho-effect." Conversely, electron-withdrawing groups on an aryl ring can make the iodine atom more electrophilic, but may also influence which group acts as the better leaving group.

For this compound, computational modeling could predict its reactivity towards various nucleophiles. By calculating the energies of different possible reaction pathways and transition states, one can predict the regioselectivity of a reaction. For instance, it could be determined whether a nucleophile is more likely to attack the methyl carbon, the sulfur atom, or the iodine atom. If chiral reactants or catalysts are involved, computational models can also predict stereoselectivity by comparing the activation energies for pathways leading to different stereoisomers. khanacademy.orgmasterorganicchemistry.com

Analytical and Spectroscopic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Methyl 2-iodobenzenesulfonate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the ester group. The aromatic region would feature a complex multiplet system due to the four protons on the disubstituted benzene (B151609) ring. The electron-withdrawing nature of both the iodo and the methoxysulfonyl groups influences the chemical shifts of these protons, typically causing them to appear downfield. The methyl group, being attached to an electron-withdrawing sulfonate ester, would present as a sharp singlet, anticipated in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. It is expected to show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The carbon atom bonded to the iodine (C2) would be significantly influenced by the heavy atom effect. The chemical shifts of the aromatic carbons are dictated by the substitution pattern, with carbons directly attached to the iodine and sulfonate groups showing characteristic shifts. The methyl carbon signal is expected to appear in the range of 50-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and data from structurally similar compounds.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (H3-H6) | 7.2 - 8.2 | Multiplets (m) |

| -OCH₃ | ~3.9 | Singlet (s) | |

| ¹³C | C1 (-SO₃CH₃) | ~140 | Singlet |

| C2 (-I) | ~95 | Singlet | |

| C3 - C6 (Aromatic) | 125 - 140 | Singlets | |

| -OCH₃ | ~55 | Singlet |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several strong absorption bands indicative of its structure.

Key expected absorptions include:

S=O Stretching: The sulfonate group will produce two very strong and characteristic stretching bands. The asymmetric stretch is typically found in the 1350-1400 cm⁻¹ region, while the symmetric stretch appears around 1150-1200 cm⁻¹.

C-O Stretching: The C-O single bond of the methyl ester group will show a strong absorption, usually in the 1000-1050 cm⁻¹ range.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically give rise to multiple bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring provide information about the substitution pattern and are found in the 690-900 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3050 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | -CH₃ | 2950 - 2990 | Weak to Medium |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium |

| Asymmetric S=O Stretch | -SO₃- | 1350 - 1400 | Strong |

| Symmetric S=O Stretch | -SO₃- | 1150 - 1200 | Strong |

| C-O Stretch | -O-CH₃ | 1000 - 1050 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. algimed.com

For this compound (C₇H₇IO₃S), the expected exact mass can be calculated. The molecular ion peak [M]⁺ in the mass spectrum would confirm the molecular weight. Typical fragmentation patterns in electron ionization (EI) MS might involve the loss of the methoxy (B1213986) radical (•OCH₃), the methyl radical (•CH₃), or the entire sulfonate group (SO₃), leading to characteristic fragment ions. The presence of iodine (¹²⁷I), which is monoisotopic, simplifies the isotopic pattern of the molecular ion and any iodine-containing fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₇H₇IO₃S |

| Monoisotopic Mass | 313.9161 u |

| Expected [M]⁺ Peak (m/z) | ~314 |

| Key Fragmentation Pathways | Loss of •CH₃ (m/z ~299) Loss of •OCH₃ (m/z ~283) Loss of SO₂ (m/z ~250) |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern.

If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bond lengths (e.g., C-I, S=O, C-S, C-O) and angles within the molecule.

Conformation: The exact spatial orientation of the methoxysulfonyl group relative to the iodinated benzene ring.

Intermolecular Interactions: Details on how the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions such as C-H···O hydrogen bonds or halogen bonding.

As of this writing, a public crystal structure for this compound has not been deposited in crystallographic databases. However, the technique remains the gold standard for unambiguous solid-state structural confirmation. mdpi.com

Chromatographic Techniques for Reaction Monitoring and Product Analysis (e.g., HPLC, GC, TLC)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used for qualitative analysis. It is highly effective for monitoring reaction progress by comparing the spot of the reaction mixture to spots of the starting materials and the expected product. A suitable solvent system (mobile phase) and a silica (B1680970) gel plate (stationary phase) would be used, with visualization typically achieved under UV light. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for purity assessment and analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (like acetonitrile (B52724) or methanol) would likely be effective for separating this compound from related impurities. Detection is typically performed with a UV detector, leveraging the chromophore of the benzene ring. researchgate.net

Gas Chromatography (GC): GC can be used if the compound is sufficiently volatile and thermally stable. It is particularly useful for detecting volatile impurities. The compound would be passed through a capillary column in a heated oven, and its retention time would be used for identification and quantification. unirioja.es

These chromatographic methods are crucial in a synthetic chemistry setting to ensure that a reaction has gone to completion and that the isolated product meets the required purity standards.

Future Research Directions and Prospects

Design and Synthesis of New Hypervalent Iodine Reagents with Enhanced Reactivity and Selectivity

The foundational promise of methyl 2-iodobenzenesulfonate lies in its capacity to serve as a building block for novel hypervalent iodine(III) and iodine(V) reagents. The oxidation of the iodine center in aryl iodides is a well-established route to access these powerful oxidants. diva-portal.org Future research will likely focus on the direct oxidation of this compound to generate I(III) species, such as a methyl 2-(diacetoxyiodo)benzenesulfonate, or further to I(V) species analogous to the highly active 2-Iodoxybenzenesulfonic acid (IBS). organic-chemistry.orgnih.gov

A key research direction will be to explore how the methyl sulfonate group (-SO₃CH₃) influences the properties of the resulting hypervalent iodine reagent. Compared to the free sulfonic acid or its salts, the methyl ester may offer improved solubility in organic solvents, potentially opening up new reaction media and conditions. umich.edu Furthermore, synthetic strategies could be developed to modify the aromatic ring or the ester group, leading to a library of tailored reagents. For instance, introducing electron-donating or withdrawing groups on the benzene (B151609) ring could fine-tune the electrophilicity and, consequently, the reactivity and selectivity of the iodine center.

Table 1: Potential Hypervalent Iodine Reagents Derived from this compound

| Precursor | Potential Reagent (Structure Not Shown) | Oxidation State | Potential Advantages |

|---|---|---|---|

| This compound | Methyl 2-(dichloroiodo)benzenesulfonate | Iodine(III) | Precursor for other I(III) reagents. nih.gov |

| This compound | Methyl 2-(diacetoxyiodo)benzenesulfonate | Iodine(III) | Milder, more soluble oxidant. |

| This compound | Methyl 2-iodosylbenzenesulfonate | Iodine(III) | Analogue to iodosylbenzene. nih.gov |

Expansion of Catalytic Scope for Unconventional Bond Formations

Hypervalent iodine reagents are renowned for their ability to mediate a wide range of transformations, often mimicking the reactivity of heavy metal complexes but without the associated toxicity. mindmapai.appnih.gov Reagents derived from this compound could significantly expand this catalytic scope. Future work will likely explore their use in facilitating unconventional bond formations, such as carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-halogen (C-X) couplings. nih.gov

For example, I(III) derivatives could act as efficient reagents for oxidative cyclizations, dearomatization reactions, and the transfer of functional groups. nih.gov The unique electronic environment provided by the ortho-sulfonate ester group might impart unique selectivity in complex molecule synthesis. The development of chiral versions of these reagents is another promising avenue, potentially enabling highly enantioselective transformations, a significant goal in modern synthetic chemistry. nih.gov

Development of Sustainable and Atom-Economical Processes

A major criticism of stoichiometric hypervalent iodine chemistry is its poor atom economy, as the iodine-containing backbone is often discarded as waste after a single use. nsf.govnih.gov A critical future direction for this compound is its integration into sustainable and atom-economical processes. Research will focus on developing catalytic systems where the active hypervalent iodine species is regenerated in situ. nih.gov

This involves using a co-oxidant, ideally an environmentally benign one like oxygen or hydrogen peroxide, to re-oxidize the reduced iodoarene byproduct back to its active I(III) or I(V) state, thus closing the catalytic loop. rsc.org Such processes drastically reduce waste and align with the principles of green chemistry. rsc.org Additionally, the development of polymer-supported versions of these reagents could facilitate easy recovery and recycling of the catalyst, further enhancing the sustainability of the process. acs.org

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

Despite their wide utility, the precise mechanisms of many hypervalent iodine-mediated reactions are not fully understood. diva-portal.org Future research must employ advanced spectroscopic techniques (such as low-temperature NMR, Raman, and X-ray absorption spectroscopy) and high-level computational methods (like Density Functional Theory, DFT) to elucidate the structures of reactive intermediates and transition states.

For the related 2-iodoxybenzenesulfonic acid (IBS), theoretical calculations have already revealed that the ionic character of the hypervalent iodine-OSO₂ bond is crucial for its high catalytic activity. organic-chemistry.org Similar computational studies on reagents derived from this compound will be essential to understand the role of the methyl ester group, predict reactivity, and rationally design more efficient catalysts. These investigations will clarify reaction pathways, such as ligand exchange, reductive elimination, and concerted steps, providing a solid foundation for future synthetic applications. acs.org

Exploration of New Applications in Materials Science and Chemical Biology

The unique reactivity of hypervalent iodine compounds suggests significant potential for this compound derivatives in materials science and chemical biology.

In materials science , diaryliodonium salts, which are I(III) compounds, are used as photoinitiators for cationic polymerization. researchgate.net Future research could explore the synthesis of novel iodonium (B1229267) salts from this compound. These new initiators might offer different photophysical properties or improved performance in creating advanced polymers and coatings.

In chemical biology , hypervalent iodine reagents are emerging as powerful tools for the site-selective modification of peptides and proteins, a process known as bioconjugation. rsc.orgnih.gov Reagents like ethynylbenziodoxolones (EBX) have been used for selective tyrosine bioconjugation under physiological conditions. rsc.orgnih.gov It is conceivable that tailored hypervalent iodine reagents derived from this compound could be designed for specific bioconjugation applications, such as labeling proteins with probes or drugs. The sulfonate group could enhance water solubility, a critical factor for biological applications. rsc.orgnih.govresearchgate.net This represents a frontier where the unique properties of this compound class could enable the development of new diagnostics and therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-iodobenzenesulfonate, and how can reaction progress be monitored effectively?